molecular formula C23H26N6O B11229667 N~4~-(3,5-dimethylphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11229667
M. Wt: 402.5 g/mol
InChI Key: QMPOALPWFSUAKH-UHFFFAOYSA-N
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Description

N4-(3,5-DIMETHYLPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of N4-(3,5-DIMETHYLPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at positions where electron-withdrawing groups are present.

Common reagents used in these reactions include ethyl acetoacetate, urea, and potassium thiocyanate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-(3,5-DIMETHYLPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:

These compounds share structural similarities but may differ in their specific substituents and biological activities. The uniqueness of N4-(3,5-DIMETHYLPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H26N6O/c1-16-12-17(2)14-18(13-16)26-21-20-15-25-29(19-8-5-4-6-9-19)22(20)28-23(27-21)24-10-7-11-30-3/h4-6,8-9,12-15H,7,10-11H2,1-3H3,(H2,24,26,27,28)

InChI Key

QMPOALPWFSUAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4)C

Origin of Product

United States

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